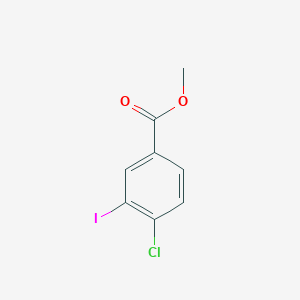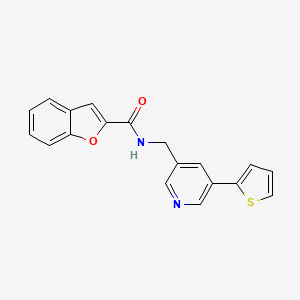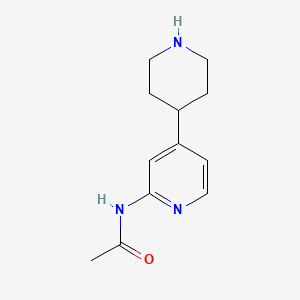
Methyl 4-chloro-3-iodobenzoate
Descripción general
Descripción
Methyl 4-chloro-3-iodobenzoate is an organic compound with the molecular formula C8H6ClIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 3 on the benzene ring are substituted with chlorine and iodine atoms, respectively. This compound is often used in organic synthesis and pharmaceutical research due to its unique reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 4-chloro-3-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 4-chlorobenzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as sodium iodate, in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-chloro-3-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by an aryl or alkyl group using a palladium catalyst and a boronic acid reagent.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide.
Coupling Reactions: Require a palladium catalyst, a boronic acid reagent, and a base like potassium carbonate in a solvent such as tetrahydrofuran.
Reduction Reactions: Use reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution Reactions: Yield substituted benzoates, such as methyl 4-chloro-3-aminobenzoate.
Coupling Reactions: Produce biaryl compounds, such as methyl 4-chloro-3-phenylbenzoate.
Reduction Reactions: Result in the formation of methyl 4-chloro-3-iodobenzyl alcohol.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-3-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of methyl 4-chloro-3-iodobenzoate depends on its specific application. In biological systems, it may act by forming covalent bonds with target proteins, thereby inhibiting their function. The chlorine and iodine atoms can participate in halogen bonding, which enhances the compound’s binding affinity to its molecular targets. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative that exerts its effects on cellular pathways.
Comparación Con Compuestos Similares
Methyl 4-chloro-3-iodobenzoate can be compared with other halogenated benzoates, such as:
Methyl 4-chlorobenzoate: Lacks the iodine atom, making it less reactive in certain coupling reactions.
Methyl 3-iodobenzoate: Lacks the chlorine atom, which may affect its binding properties and reactivity.
Methyl 4-bromo-3-iodobenzoate: Contains a bromine atom instead of chlorine, which can influence its chemical behavior and biological activity.
The uniqueness of this compound lies in its combination of chlorine and iodine substituents, which provide distinct reactivity and binding characteristics compared to other similar compounds.
Propiedades
IUPAC Name |
methyl 4-chloro-3-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWENYAHUBUWONE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/new.no-structure.jpg)
![2-methyl-N-(propan-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B3001015.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B3001019.png)


![5-Ethyl-4-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B3001024.png)
![2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide](/img/structure/B3001025.png)


![4-(benzenesulfonyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B3001029.png)


![(Z)-4-cyano-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3001034.png)
